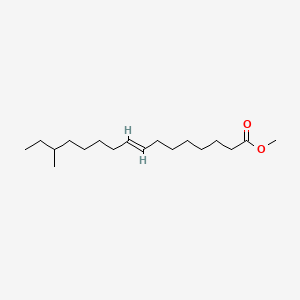
Methyl (E)-14-methylhexadec-8-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (E)-14-methylhexadec-8-enoate is an organic compound belonging to the ester family. Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industries. This particular compound is characterized by its long carbon chain and the presence of a double bond in the E-configuration, which can influence its chemical reactivity and physical properties.
準備方法
Synthetic Routes and Reaction Conditions
Methyl (E)-14-methylhexadec-8-enoate can be synthesized through various methods. One common approach involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method is the transesterification of triglycerides derived from natural oils and fats. This process involves the reaction of triglycerides with methanol in the presence of a base catalyst, such as sodium methoxide, to produce the ester.
化学反応の分析
Types of Reactions
Methyl (E)-14-methylhexadec-8-enoate can undergo various chemical reactions, including:
Oxidation: The double bond in the compound can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Lithium aluminum hydride (LiAlH4) is a commonly used reducing agent.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
科学的研究の応用
Methyl (E)-14-methylhexadec-8-enoate has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving lipid metabolism and signaling.
Medicine: It may serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.
Industry: The compound is used in the production of fragrances and flavors due to its pleasant aroma.
作用機序
The mechanism of action of methyl (E)-14-methylhexadec-8-enoate depends on its specific application. In biological systems, it may interact with lipid membranes, influencing membrane fluidity and signaling pathways. The ester group can also undergo hydrolysis to release the corresponding alcohol and carboxylic acid, which can participate in various biochemical processes.
類似化合物との比較
Similar Compounds
Methyl tert-butyl ether: Another ester with different structural properties and applications.
Methyl isocyanate: A compound with a similar methyl group but different reactivity and applications.
Uniqueness
Methyl (E)-14-methylhexadec-8-enoate is unique due to its long carbon chain and the presence of a double bond in the E-configuration. This structural feature imparts specific chemical reactivity and physical properties that distinguish it from other esters.
特性
CAS番号 |
56941-91-4 |
|---|---|
分子式 |
C18H34O2 |
分子量 |
282.5 g/mol |
IUPAC名 |
methyl (E)-14-methylhexadec-8-enoate |
InChI |
InChI=1S/C18H34O2/c1-4-17(2)15-13-11-9-7-5-6-8-10-12-14-16-18(19)20-3/h5,7,17H,4,6,8-16H2,1-3H3/b7-5+ |
InChIキー |
KXKSZSXMFYJWFU-FNORWQNLSA-N |
異性体SMILES |
CCC(C)CCCC/C=C/CCCCCCC(=O)OC |
正規SMILES |
CCC(C)CCCCC=CCCCCCCC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2-Aminoethyl)-2-azaspiro[4.5]decan-8-amine](/img/structure/B13971399.png)

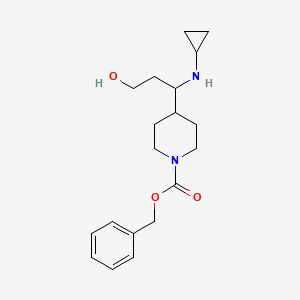
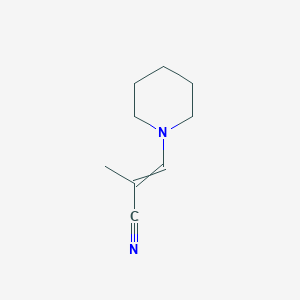
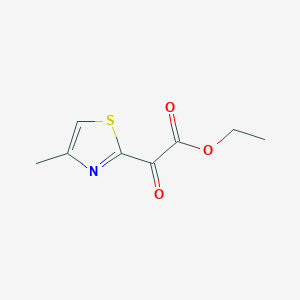

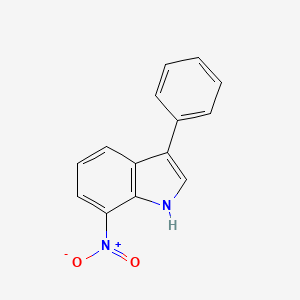


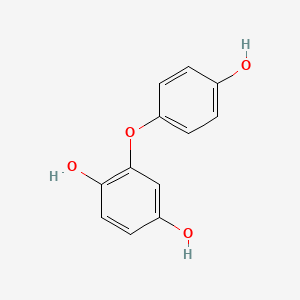
![1-Bromo-3-[1-(bromomethyl)cyclopropyl]benzene](/img/structure/B13971466.png)

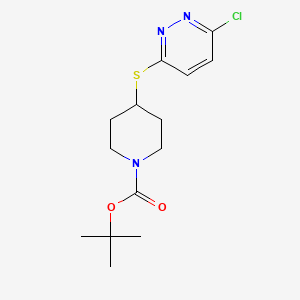
![1H-Pyrido[4,3-C][1,2]thiazine](/img/structure/B13971491.png)
